molecular formula C14H18BrNO3 B295038 1-Methyl-2-(4-morpholinyl)ethyl 3-bromobenzoate

1-Methyl-2-(4-morpholinyl)ethyl 3-bromobenzoate

Cat. No. B295038
M. Wt: 328.2 g/mol
InChI Key: OQPCBZDVCYHEEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-(4-morpholinyl)ethyl 3-bromobenzoate, also known as BMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BMB belongs to the class of benzoyl derivatives and has been studied for its biological activities, including anti-inflammatory, analgesic, and anticancer effects.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(4-morpholinyl)ethyl 3-bromobenzoate is not fully understood, but it is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. 1-Methyl-2-(4-morpholinyl)ethyl 3-bromobenzoate may also modulate the activity of other signaling pathways involved in inflammation, pain, and cancer.
Biochemical and Physiological Effects
1-Methyl-2-(4-morpholinyl)ethyl 3-bromobenzoate has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines in animal models of inflammation. 1-Methyl-2-(4-morpholinyl)ethyl 3-bromobenzoate has also been shown to reduce pain behavior in animal models of pain. In breast cancer cells, 1-Methyl-2-(4-morpholinyl)ethyl 3-bromobenzoate has been shown to induce apoptosis and inhibit cell proliferation. 1-Methyl-2-(4-morpholinyl)ethyl 3-bromobenzoate has also been shown to modulate the expression of genes involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

1-Methyl-2-(4-morpholinyl)ethyl 3-bromobenzoate has several advantages as a research tool, including its relative ease of synthesis and its potential therapeutic properties. However, 1-Methyl-2-(4-morpholinyl)ethyl 3-bromobenzoate also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 1-Methyl-2-(4-morpholinyl)ethyl 3-bromobenzoate. One area of interest is the development of more potent and selective COX inhibitors based on the structure of 1-Methyl-2-(4-morpholinyl)ethyl 3-bromobenzoate. Another area of interest is the investigation of 1-Methyl-2-(4-morpholinyl)ethyl 3-bromobenzoate as a potential therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more effective methods for delivering 1-Methyl-2-(4-morpholinyl)ethyl 3-bromobenzoate to target tissues and cells could enhance its therapeutic potential. Finally, the investigation of the potential toxicity and side effects of 1-Methyl-2-(4-morpholinyl)ethyl 3-bromobenzoate in animal models and clinical trials is necessary to determine its safety for human use.
Conclusion
In conclusion, 1-Methyl-2-(4-morpholinyl)ethyl 3-bromobenzoate is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. 1-Methyl-2-(4-morpholinyl)ethyl 3-bromobenzoate has been studied for its anti-inflammatory, analgesic, and anticancer effects, and has shown promise as a research tool for investigating the mechanisms of these diseases. While 1-Methyl-2-(4-morpholinyl)ethyl 3-bromobenzoate has several advantages as a research tool, it also has limitations and potential toxicity at high doses. Further research is needed to fully understand the potential therapeutic properties and safety of 1-Methyl-2-(4-morpholinyl)ethyl 3-bromobenzoate.

Synthesis Methods

1-Methyl-2-(4-morpholinyl)ethyl 3-bromobenzoate can be synthesized using various methods, including the reaction of 3-bromobenzoic acid with 1-methyl-2-(4-morpholinyl)ethyl alcohol in the presence of a dehydrating agent such as thionyl chloride. Another method involves the reaction of 3-bromobenzoic acid with 1-methyl-2-(4-morpholinyl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The yield and purity of 1-Methyl-2-(4-morpholinyl)ethyl 3-bromobenzoate can be improved by using column chromatography and recrystallization techniques.

Scientific Research Applications

1-Methyl-2-(4-morpholinyl)ethyl 3-bromobenzoate has been studied for its potential therapeutic properties in various scientific research fields, including pharmacology, medicinal chemistry, and biochemistry. 1-Methyl-2-(4-morpholinyl)ethyl 3-bromobenzoate has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. 1-Methyl-2-(4-morpholinyl)ethyl 3-bromobenzoate has also been investigated for its anticancer properties, particularly in breast cancer cells, where it has been shown to induce apoptosis and inhibit cell proliferation.

properties

Molecular Formula

C14H18BrNO3

Molecular Weight

328.2 g/mol

IUPAC Name

1-morpholin-4-ylpropan-2-yl 3-bromobenzoate

InChI

InChI=1S/C14H18BrNO3/c1-11(10-16-5-7-18-8-6-16)19-14(17)12-3-2-4-13(15)9-12/h2-4,9,11H,5-8,10H2,1H3

InChI Key

OQPCBZDVCYHEEY-UHFFFAOYSA-N

SMILES

CC(CN1CCOCC1)OC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

CC(CN1CCOCC1)OC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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